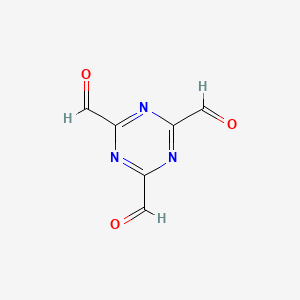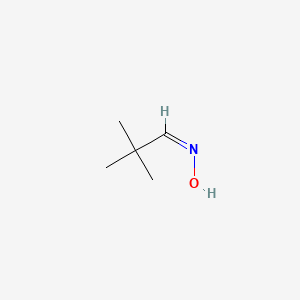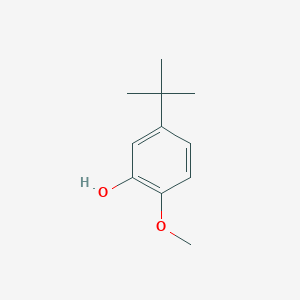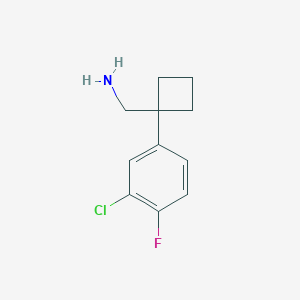
1,8-Dimethylthianthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dimethylthianthrene is a sulfur-containing heterocyclic compound It is a derivative of thianthrene, which consists of two benzene rings fused to each other through a 1,4-dithiin ring
Preparation Methods
1,8-Dimethylthianthrene can be synthesized through several methods. One common synthetic route involves the reaction of unfunctionalized aromatics with S-diimidated 1,2-arenedithiols in the presence of trifluoromethanesulfonic acid (TfOH). This method yields π-extended thianthrenes in 21-87% yields . Another method involves the use of benzene-1,2-dithiol dication synthons to fuse new benzodithiine arms to aromatic substrates .
Chemical Reactions Analysis
1,8-Dimethylthianthrene undergoes various chemical reactions, including:
Oxidation: Thianthrene can be oxidized by sulfuric acid to form a red radical cation.
Substitution: The compound can undergo substitution reactions, particularly with halogenated arenethiols and bases.
Cross-annulation: This reaction involves aryldithiols and 1,2-dihaloarenes to construct unsymmetric thianthrene structures.
Common reagents used in these reactions include sulfuric acid, trifluoromethanesulfonic acid, and various halogenated arenethiols. The major products formed from these reactions are typically π-extended thianthrenes and other thianthrene derivatives .
Scientific Research Applications
1,8-Dimethylthianthrene has several scientific research applications:
Mechanism of Action
The mechanism by which 1,8-Dimethylthianthrene exerts its effects involves its redox behavior and cationic-state capability. The compound can reversibly transform into a planar structure in the radical cation state, which can be utilized for supramolecular chemistry and the development of organic chemical reactions . The molecular targets and pathways involved include electron-donation and intersystem crossing due to the electron-richness and heavy atom effect of sulfur atoms .
Comparison with Similar Compounds
1,8-Dimethylthianthrene can be compared with other similar compounds such as:
Thianthrene: The parent compound, which has similar chemical properties but lacks the methyl groups.
2,7-Dimethylthianthrene: Another derivative with different substitution patterns.
Mesulfen: A sulfur-containing compound with a similar tricyclic ring system.
Properties
Molecular Formula |
C14H12S2 |
|---|---|
Molecular Weight |
244.4 g/mol |
IUPAC Name |
1,8-dimethylthianthrene |
InChI |
InChI=1S/C14H12S2/c1-9-6-7-11-13(8-9)16-14-10(2)4-3-5-12(14)15-11/h3-8H,1-2H3 |
InChI Key |
FGLZRXLEFOFUTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC(=C3S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-tert-butyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B11743981.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11743986.png)

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743988.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743991.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11743993.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744000.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744003.png)
![2-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11744030.png)
![1-methyl-3-[(2-phenylethyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B11744035.png)


![3-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11744046.png)
